molecular formula C18H21N5O B2810155 (1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034386-14-4

(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2810155
CAS RN: 2034386-14-4
M. Wt: 323.4
InChI Key: SRNJXLOXRDHXAK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds similar to "(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, a study conducted by Bassyouni et al. (2012) synthesized a new series of compounds evaluated for their antioxidant activity using the DPPH radical scavenging assay and antimicrobial activity against various bacterial strains and Candida albicans. The study found significant antioxidant and antimicrobial activities among the synthesized compounds, highlighting their potential therapeutic applications (Bassyouni et al., 2012).

Anticancer Agents

Another research focus is the development of anticancer agents. Hafez et al. (2016) synthesized novel pyrazole derivatives, including compounds similar to the one , and evaluated them for their in vitro anticancer activity. The study revealed that certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, suggesting the potential of these compounds as novel anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Inhibition for Diabetes Management

The research also extends to enzymatic inhibition, with compounds being evaluated for their ability to inhibit fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose synthesis. Rudnitskaya et al. (2009) screened a broad group of compounds, including pyrazoles and pyrroles, identifying potential inhibitor lead compounds of FBPase. This work suggests the role of these compounds in managing glucose levels, potentially offering new avenues for diabetes treatment (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

(2-ethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-3-22-17(8-10-19-22)18(24)21-11-9-14(12-21)23-13(2)20-15-6-4-5-7-16(15)23/h4-8,10,14H,3,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNJXLOXRDHXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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